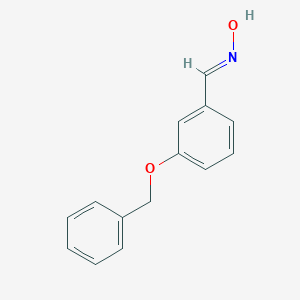

3-(Benzyloxy)benzaldehyde oxime

Description

3-(Benzyloxy)benzaldehyde oxime is a synthetic oxime derivative derived from its aldehyde precursor, 3-(benzyloxy)benzaldehyde (CAS 1700-37-4). The oxime is formed by the condensation of the aldehyde with hydroxylamine, introducing an NOH functional group. Its molecular formula is C₁₄H₁₃NO₂, with a molecular weight of 227.26 g/mol (calculated). The compound is characterized by a benzyloxy group (–OCH₂C₆H₅) at the 3-position of the benzaldehyde ring and an oxime moiety (–CH=N–OH) .

Key identifiers include:

- CAS Number: 93033-58-0

- Synonyms: (E)-3-(Benzyloxy)benzaldehyde oxime, N-{[3-(Phenylmethoxy)phenyl]methylidene}hydroxylamine .

The compound is typically synthesized via a one-step reaction between 3-(benzyloxy)benzaldehyde and hydroxylamine hydrochloride in methanol or THF, followed by purification via column chromatography . Its purity in commercial samples is ≥95% .

Properties

CAS No. |

1802893-24-8 |

|---|---|

Molecular Formula |

C14H13NO2 |

Molecular Weight |

227.26g/mol |

IUPAC Name |

(NE)-N-[(3-phenylmethoxyphenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C14H13NO2/c16-15-10-13-7-4-8-14(9-13)17-11-12-5-2-1-3-6-12/h1-10,16H,11H2/b15-10+ |

InChI Key |

YUQATBOXIFGNQR-XNTDXEJSSA-N |

SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NO |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/O |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NO |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The position of the benzyloxy group (3- vs. 4-) significantly impacts biological activity. For example, 4-benzyloxybenzaldehyde oxime exhibits stronger DNA-binding interactions than its 3-substituted counterpart .

- Functional Groups : Hydroxy or methoxy substitutions on the benzyl ring (e.g., 2,3,4-trihydroxybenzaldehyde oxime derivatives ) enhance aldose reductase (ALR2) inhibition and antioxidant properties .

Enzyme Inhibition

DNA Interactions

- Barbituric acid derivatives of 4-(benzyloxy)benzaldehyde outperform those of 3-(benzyloxy)benzaldehyde in DNA-binding assays, suggesting steric hindrance from the 3-substituent reduces affinity .

Physicochemical Properties

Key Observations :

- The benzyloxy group increases hydrophobicity (higher LogP) compared to smaller substituents like chloro.

- 3-Chlorobenzaldehyde oxime has lower thermal stability, decomposing above 200°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.